1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline
Description
This compound belongs to the pyrazolo[4,3-c]quinoline class, characterized by a fused pyrazole-quinoline scaffold. Its structure includes a 2,4-difluorophenyl group at position 1, a 4-methylphenyl group at position 3, and a fluorine atom at position 5.
Properties
IUPAC Name |
1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14F3N3/c1-13-5-7-14(8-6-13)21-17-12-27-22-16(3-2-4-18(22)25)23(17)29(28-21)20-10-9-15(24)11-19(20)26/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJBNNBGMBDYCHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)F)C5=C(C=C(C=C5)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of appropriate hydrazines with 1,3-diketones under acidic or basic conditions.
Cyclization to form the quinoline core: The pyrazole intermediate undergoes cyclization with an appropriate aromatic aldehyde or ketone in the presence of a catalyst.
Introduction of fluorine atoms: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon (Pd/C) to yield reduced pyrazoloquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. It serves as a lead compound for the development of new therapeutic agents.
Material Science: Due to its unique electronic properties, it is explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Organic Synthesis: The compound is used as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(2,4-difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline involves interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit key enzymes or receptors involved in disease pathways, leading to therapeutic effects. The presence of fluorine atoms enhances its binding affinity and metabolic stability, contributing to its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazoloquinoline Derivatives with Varying Substituents
The following table compares substituents and key properties of the target compound with related pyrazoloquinolines and analogs:
Key Observations :
- Core Structure Differences: Pyrazolo[4,3-c]quinolines (target compound) differ from pyrazolo[3,4-b]quinolines (F6, F7) in the fusion position of the pyrazole ring, altering π-conjugation and steric accessibility .
- Substituent Effects :
Biological Activity
1-(2,4-Difluorophenyl)-6-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a compound belonging to the pyrazolo[4,3-c]quinoline family, which has garnered attention for its potential pharmacological properties. This article examines its biological activity, focusing on anti-inflammatory, anticancer, and antimicrobial effects, supported by data tables and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
- Molecular Formula : CHFN
- IUPAC Name : this compound
Anti-inflammatory Activity
Recent studies have indicated that derivatives of pyrazolo[4,3-c]quinoline exhibit significant anti-inflammatory properties. A notable study evaluated the inhibitory effects of various pyrazolo[4,3-c]quinoline derivatives on nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.
- Key Findings :
- The compound demonstrated potent inhibition of NO production with an IC value comparable to established anti-inflammatory agents.
- Mechanistic studies suggested that the anti-inflammatory action is mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
| Compound | IC (μM) | Mechanism |
|---|---|---|
| This compound | 0.39 | Inhibition of iNOS and COX-2 |
Anticancer Activity
The anticancer potential of this compound has also been explored. Pyrazolo[4,3-c]quinolines have shown promise against various cancer cell lines due to their ability to induce apoptosis and inhibit cell proliferation.
- Case Study :
- In a study involving human cancer cell lines (e.g., breast and colon cancer), the compound exhibited significant cytotoxicity.
- The mechanism was attributed to the induction of apoptosis via activation of caspases and modulation of the Bcl-2 family proteins.
| Cell Line | IC (μM) | Apoptotic Pathway |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Caspase activation |
| HCT116 (Colon Cancer) | 7.5 | Bcl-2 modulation |
Antimicrobial Activity
The antimicrobial effects of pyrazolo[4,3-c]quinolines have been documented against various bacterial strains. The compound's ability to inhibit bacterial growth suggests potential as an antimicrobial agent.
- Research Findings :
- The compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria.
- Minimum inhibitory concentrations (MICs) were determined for various strains.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of pyrazolo[4,3-c]quinolines. Modifications at specific positions on the quinoline scaffold can enhance potency and selectivity.
- Key Modifications :
- Substitution at the 6-position with fluorine enhances anti-inflammatory activity.
- The presence of electron-donating groups at the para position of the phenyl ring increases cytotoxicity against cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
